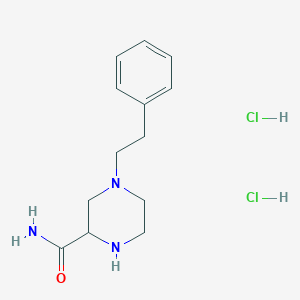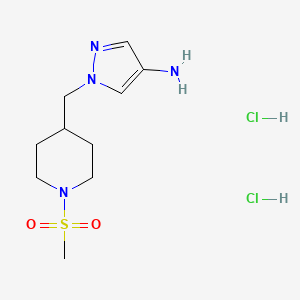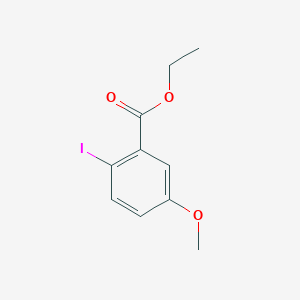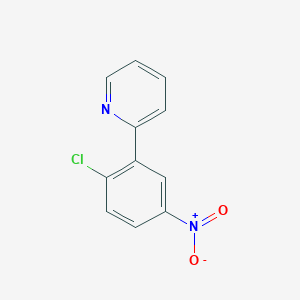
2-(2-氯-5-硝基苯基)吡啶
描述
2-(2-Chloro-5-nitrophenyl)pyridine is a pyridine derivative with the CAS Number: 879088-40-1 . It has a molecular weight of 234.64 and its linear formula is C11H7ClN2O2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine involves several steps . The process begins with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . This method produces few byproducts and has a high total yield .Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-5-nitrophenyl)pyridine can be represented by the linear formula C11H7ClN2O2 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
2-(2-Chloro-5-nitrophenyl)pyridine is a solid at room temperature . It has a molecular weight of 234.64 and its linear formula is C11H7ClN2O2 .科学研究应用
-
Agrochemical and Pharmaceutical Industries
- Summary of the Application : 2-(2-Chloro-5-nitrophenyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . For example, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
- Summary of the Application : 2-(2-Chloro-5-nitrophenyl)pyridine is used as an antineoplastic agent . It has been shown to inhibit the growth of cancer cells in vitro and in animal models by interfering with DNA replication and protein synthesis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound has been shown to inhibit the growth of cancer cells in vitro and in animal models .
-
- Summary of the Application : 2-(2-Chloro-5-nitrophenyl)pyridine is used as a chemical intermediate in the synthesis of several crop-protection products .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound is in high demand for the production of these crop-protection products .
-
- Summary of the Application : 2-(2-Chloro-5-nitrophenyl)pyridine has been studied in the field of crystallography . The non-hydrogen atoms of the compound almost lie in a common plane .
- Methods of Application : The compound forms a chain through a short Cl⋯O contact, and these chains are consolidated into a layer structure by non-classical C—H⋯O interactions .
- Results or Outcomes : The study provides insights into the crystal structure of the compound .
-
- Summary of the Application : 2-(2-Chloro-5-nitrophenyl)pyridine is an important intermediate in the synthesis of various agrochemicals and pharmaceuticals . It is particularly important in the synthesis of Tri-Biocins .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound is widely used in the synthesis of various products, demonstrating its versatility and importance in these industries .
-
- Summary of the Application : 2-(2-Chloro-5-nitrophenyl)pyridine is used as a research chemical . It is used in various laboratory experiments to study its properties and potential applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these research studies can vary widely depending on the specific context and objectives of the research .
安全和危害
属性
IUPAC Name |
2-(2-chloro-5-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVCBZWZBMTKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653955 | |
| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-nitrophenyl)pyridine | |
CAS RN |
879088-40-1 | |
| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

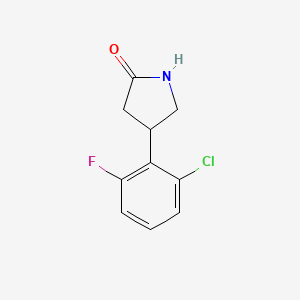
![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)
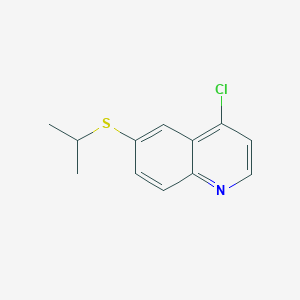
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)
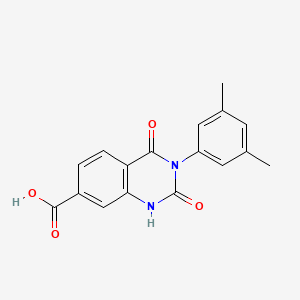
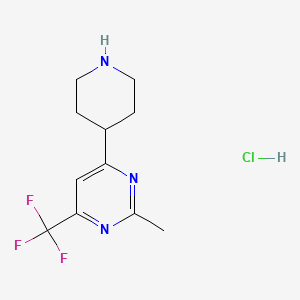
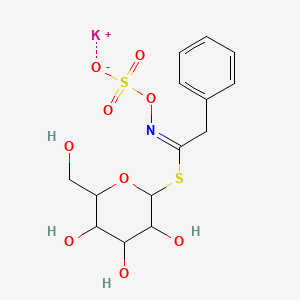
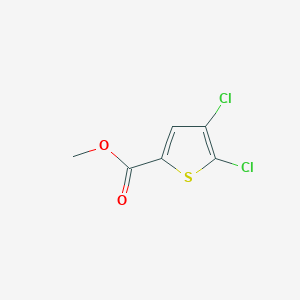
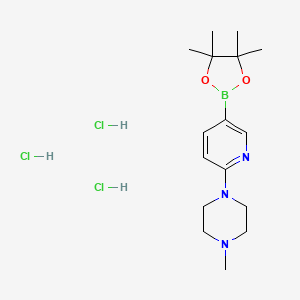
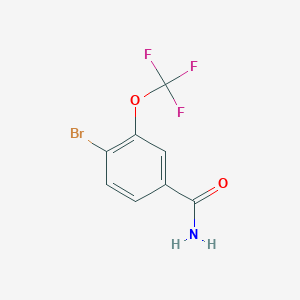
![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1455065.png)
